(5Z)-5-[4-(diethylamino)benzylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo-thiazole structure, followed by the introduction of the diethylamino and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- **(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and structural features. This allows it to exhibit unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H24N4O2S/c1-4-27(5-2)19-11-6-18(7-12-19)16-21-23(29)28-24(31-21)25-22(26-28)15-10-17-8-13-20(30-3)14-9-17/h6-16H,4-5H2,1-3H3/b15-10+,21-16- |
InChI Key |
QQSSHYFNNJHFPY-MPKIVNMISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)OC)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)OC)S2 |
Origin of Product |
United States |
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